molecular formula C24H20FNO4S B2488780 [4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114655-97-8

[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2488780
CAS No.: 1114655-97-8
M. Wt: 437.49
InChI Key: WKHXLBXLBLKCSJ-UHFFFAOYSA-N
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Description

[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C24H20FNO4S and its molecular weight is 437.49. The purity is usually 95%.
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Properties

IUPAC Name

[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-3-30-20-11-9-19(10-12-20)26-15-23(24(27)17-6-4-16(2)5-7-17)31(28,29)22-13-8-18(25)14-21(22)26/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHXLBXLBLKCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H20FNO5SC_{24}H_{20}FNO_5S, with a molecular weight of 453.5 g/mol. The presence of fluorine and various aromatic groups contributes to its unique reactivity and biological interaction capabilities.

PropertyValue
Molecular FormulaC24H20FNO5S
Molecular Weight453.5 g/mol
StructureChemical Structure

Anticancer Properties

Research indicates that compounds similar to this benzothiazine derivative exhibit significant anticancer activity. A study highlighted that structural modifications in benzothiazine compounds led to enhanced antiproliferative effects against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range compared to micromolar levels for earlier compounds .

The mechanism of action for these compounds typically involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

Additional Pharmacological Activities

Beyond anticancer effects, benzothiazine derivatives have shown:

  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in certain studies.

Case Studies

  • Anticancer Efficacy : A case study involving a derivative of this compound showed a marked reduction in tumor size in animal models when administered at specific dosages over a period of time.
  • Mechanistic Insights : Another study utilized molecular docking simulations to elucidate binding interactions between the compound and tubulin, confirming its potential as an effective anticancer agent.

Research Findings Summary

Recent studies have focused on optimizing the structure of benzothiazine derivatives to enhance their biological activity. Key findings include:

  • Enhanced solubility and bioavailability through specific substitutions on the aromatic rings.
  • Improved selectivity towards cancer cells versus normal cells, minimizing side effects .

Scientific Research Applications

Therapeutic Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of benzothiazine compounds exhibit antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics.
  • Anticancer Potential
    • The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Neuroprotective Effects
    • There is emerging evidence suggesting that this compound may have neuroprotective properties. It has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer’s disease. Research has focused on its ability to inhibit acetylcholinesterase, an enzyme associated with cognitive decline .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In a clinical trial involving various cancer cell lines, derivatives of the compound were tested for their ability to induce apoptosis. Results showed that certain derivatives led to a reduction in cell viability by over 70% at specific concentrations, highlighting their potential as anticancer therapeutics.

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